Introduction: Defining a Cornerstone of Epidermal Science
Introduction: Defining a Cornerstone of Epidermal Science
An In-Depth Technical Guide to N-Tetracosanoyl-phytosphingosine
N-Tetracosanoyl-phytosphingosine is a highly specific ceramide, a class of lipid molecules essential to the structure and function of the epidermis. Often referred to by the abbreviation Ceramide NP (C24:0), this molecule is composed of a phytosphingosine base N-acylated with a 24-carbon saturated fatty acid, tetracosanoic acid (also known as lignoceric acid). As a primary constituent of the stratum corneum—the outermost layer of the skin—it is a subject of intense research and a critical ingredient in advanced dermatological and cosmetic formulations. Its significance lies not only in its structural role but also in its bioactive properties, which influence cellular processes ranging from barrier homeostasis to programmed cell death. This guide provides a detailed examination of its core properties, biological functions, synthesis, and analytical methodologies for professionals in research and drug development.
Part 1: Core Physicochemical Properties
The precise chemical nature of N-Tetracosanoyl-phytosphingosine dictates its physical behavior and biological interactions. It is an amphiphilic molecule, possessing a hydrophilic headgroup derived from the phytosphingosine base and a large, hydrophobic tail from the very-long-chain fatty acid. This structure allows it to integrate seamlessly into the lipid lamellae of the stratum corneum.
The phytosphingosine backbone is distinguished by an additional hydroxyl group compared to the more common sphingosine base, a feature that significantly increases its capacity for hydrogen bonding. This enhanced intermolecular interaction is crucial for forming the dense, highly ordered lipid structures that define an effective skin barrier.[1]
Data Summary: Physicochemical Identifiers
| Property | Value | Reference |
| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | [2] |
| Synonyms | N-Lignoceroyl-phytosphingosine, Ceramide NP (C24:0) | [3] |
| PubChem CID | 10462091 | [2] |
| Molecular Formula | C42H85NO4 | [2][3] |
| Molecular Weight | 668.1 g/mol | [3] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NO">C@@HO | [3] |
| InChI Key | ZESJDNWGTANZCC-LFVSMIGWSA-N | [3] |
Part 2: Biological Significance and Mechanisms of Action
The functional relevance of N-Tetracosanoyl-phytosphingosine extends from the structural integrity of tissues to the regulation of fundamental cellular pathways.
Architect of the Skin's Permeability Barrier
The primary and most well-understood function of N-Tetracosanoyl-phytosphingosine is its role in the stratum corneum (SC). The SC's "brick and mortar" model describes corneocytes (bricks) embedded in a continuous lipid matrix (mortar), which is primarily composed of ceramides, cholesterol, and free fatty acids.[4] N-Tetracosanoyl-phytosphingosine is one of the most prevalent ceramide subclasses in the human SC.[5]
These lipids organize into highly ordered lamellar structures, notably the long periodicity phase (LPP), which is critical for the skin's barrier function.[5] N-Tetracosanoyl-phytosphingosine, with its long C24 acyl chain, adopts an extended, linear conformation that spans the lipid layers, contributing to the stability and low permeability of the barrier.[1][5] This structure is vital for preventing transepidermal water loss (TEWL) and protecting the body from external threats like pollutants, allergens, and pathogens.[6][7]
Clinical studies have revealed that a disruption in the SC lipid composition, particularly a decreased ratio of Ceramide NP to Ceramide NS (a sphingosine-based ceramide), is correlated with impaired barrier function and inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][4][8] This underscores the non-interchangeable and critical role of the phytosphingosine-based ceramide in maintaining skin health.
Regulation of Apoptosis
Beyond its structural role, the phytosphingosine backbone of the molecule is a bioactive sphingolipid capable of inducing apoptosis, or programmed cell death. While much of the research has been conducted using the free phytosphingosine precursor, its activity provides insight into the potential signaling roles of its ceramide derivatives. Phytosphingosine has been shown to potently induce apoptosis in human cancer cells through multiple mechanisms.[5]
It can trigger a death receptor-independent activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[5] Furthermore, phytosphingosine promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[5] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[5][9][10] This dual-pronged activation of both initiator caspases (8 and 9) highlights a robust mechanism for inducing cell death, making it a molecule of interest in oncology research.
Part 3: Biosynthesis and Sourcing
Understanding the origin of N-Tetracosanoyl-phytosphingosine is key to its application and study. It can be sourced naturally or produced synthetically, with biotechnological methods offering significant advantages.
The molecule is formed through the creation of an amide bond between the amino group of phytosphingosine and the carboxyl group of tetracosanoic acid. The phytosphingosine precursor is the critical component, and its stereochemistry is paramount for biological activity. The D-ribo-phytosphingosine isomer, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is the form found in human skin.
While chemical synthesis is possible, it often produces a mixture of stereoisomers that require complex purification. A more efficient and widely used industrial method involves the fermentation of the yeast Pichia ciferrii (formerly Hansenula ciferrii). This microorganism naturally produces and secretes large quantities of tetraacetylphytosphingosine (TAPS), a stable, acetylated precursor. The TAPS is then harvested and subjected to a straightforward deacetylation reaction (e.g., base-catalyzed hydrolysis) to yield high-purity, stereochemically correct phytosphingosine, which is then acylated with tetracosanoic acid to produce the final ceramide.
Part 4: Experimental Protocols & Visualization
Workflow: Characterization from a Complex Lipid Matrix
The analysis of N-Tetracosanoyl-phytosphingosine, whether in a biological sample or a formulated product, requires a multi-step approach to ensure accurate identification and characterization.
Objective: To isolate, identify, and characterize N-Tetracosanoyl-phytosphingosine from a complex mixture.
Methodology:
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Sample Preparation & Lipid Extraction:
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Homogenize the sample (e.g., stratum corneum tape strip, tissue biopsy, or cosmetic cream).
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Perform a biphasic lipid extraction using a chloroform/methanol/water solvent system (e.g., Bligh-Dyer or Folch method).
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Collect the lower organic phase containing the lipids.
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Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.
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-
Chromatographic Separation:
-
Re-dissolve the lipid extract in a suitable solvent.
-
Employ High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography (LC) to separate the lipid classes.
-
For LC, a normal-phase or reversed-phase column can be used with a gradient elution program to resolve different ceramide species based on polarity and chain length.
-
-
Structural Identification & Quantification:
-
Couple the LC system to a Mass Spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap.
-
Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]+ of N-Tetracosanoyl-phytosphingosine (C42H85NO4) will have an expected m/z of 668.66.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion. Fragmentation will yield characteristic ions corresponding to the loss of water molecules and cleavage of the amide bond, confirming the identity of both the phytosphingosine base and the C24 acyl chain.
-
Quantification can be achieved by using a suitable internal standard (e.g., a deuterated or C17-based ceramide) and generating a standard curve.
-
-
Biophysical Characterization of Lipid Organization:
-
For studies involving lipid models or extracted skin lipids, biophysical techniques are employed to understand lamellar organization.
-
X-Ray Diffraction (XRD): Determines the lamellar repeat distance (d-spacing), providing information on the formation of the LPP or SPP.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Examines the lateral packing of the lipid acyl chains (e.g., orthorhombic vs. hexagonal packing) by analyzing CH2 scissoring and rocking vibrations.[5]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-tetracosanoylphytosphingosine | C42H85NO4 | CID 10462091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. C24 Ceramide, 34435-05-07 | BroadPharm [broadpharm.com]
- 5. Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. N-hexacosanoylphytosphingosine | C44H89NO4 | CID 10417280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 10. larodan.com [larodan.com]
